4-Chlorothiophen-2-amine
Overview
Description
4-Chlorothiophen-2-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a chlorine atom at the fourth position and an amino group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiophen-2-amine typically involves the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea. This reaction produces 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which can then be converted to this compound through further chemical transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as bromination, nucleophilic substitution, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom or the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chlorothiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chlorothiophen-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophen-2-amine: Similar structure but with a bromine atom instead of chlorine.
4-Iodothiophen-2-amine: Similar structure but with an iodine atom instead of chlorine.
4-Fluorothiophen-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Chlorothiophen-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as its solubility and stability.
Properties
IUPAC Name |
4-chlorothiophen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-1-4(6)7-2-3/h1-2H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRFSRJILIUQLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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